![molecular formula C19H24N4O3S B1226945 1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1226945.png)
1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
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Overview
Description
1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide is a member of tetralins.
Scientific Research Applications
1. Affinity and Activity Relationships at 5-HT Receptors
Studies have identified that compounds related to 1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide exhibit significant affinity and activity at various serotonin receptors (5-HT), particularly the 5-HT7 receptor. A structure-activity relationship study highlighted the importance of substituents in these compounds for their affinity and intrinsic activity at 5-HT7 receptors. Certain lipophilic substituents led to high-affinity agonists, whereas others switched intrinsic activity toward antagonism (Leopoldo et al., 2007). Additionally, related compounds have been shown to act as full or partial agonists or antagonists for 5-HT7 receptor-mediated responses (Leopoldo et al., 2004).
2. Potential as Positron Emission Tomography Radiotracers
Analogues of this compound have been explored for their potential use as positron emission tomography (PET) radiotracers in oncology. Modifications to reduce lipophilicity were made to enhance their utility as radiotracers, with some analogues exhibiting selective affinity and minimal antiproliferative activity (Abate et al., 2011).
3. Inhibition of Bacterial Efflux Pumps
Derivatives of this compound have shown potential in combating antibiotic resistance by inhibiting bacterial efflux pumps. One study demonstrated that certain derivatives could improve the efficacy of antibiotics against resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) (Matys et al., 2015).
4. Metabolic Fate and Pharmacokinetics
Research on the metabolic fate of related compounds has indicated a high in vivo clearance rate due to metabolism, with significant variations observed depending on the route of administration. This understanding is crucial for optimizing therapeutic efficacy (Fonsi et al., 2009).
5. Anti-HIV Activity
Some derivatives have been explored for their anti-HIV activity. For instance, nitroimidazole derivatives have been synthesized and evaluated for their potential as non-nucleoside reverse transcriptase inhibitors, showing promising results against HIV-1 and HIV-2 strains (Al-Masoudi et al., 2007).
6. Antimicrobial and Anti-Inflammatory Properties
Studies have also examined the antimicrobial and anti-inflammatory properties of related compounds. For example, some derivatives have shown notable antibacterial and antifungal activities (Rajkumar et al., 2014), while others have been evaluated for anti-inflammatory effects, with certain compounds demonstrating significant activity in vitro and in vivo models (Ahmed et al., 2017).
properties
Molecular Formula |
C19H24N4O3S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H24N4O3S/c24-19(22-17-7-3-5-14-4-1-2-6-16(14)17)15-8-10-23(11-9-15)27(25,26)18-12-20-13-21-18/h1-2,4,6,12-13,15,17H,3,5,7-11H2,(H,20,21)(H,22,24) |
InChI Key |
PBHAFCFWZRJQJY-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CN=CN4 |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CN=CN4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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